Bienvenue dans la boutique en ligne BenchChem!

Andromedol

Neurotoxicology Sodium channel pharmacology In vivo toxicity screening

Andromedol, systematically designated grayanotoxin III (GTX-III, CAS 4678-45-9), is a tetracyclic diterpenoid of the grayanotoxane structural class. With molecular formula C₂₀H₃₄O₆ and a molecular weight of 370.48 g/mol, it is characterized as a polyhydroxylated, nitrogen-free cyclic hydrocarbon carrying six hydroxyl substituents on the andromedane (grayanane) skeleton.

Molecular Formula C20H34O6
Molecular Weight 370.5 g/mol
CAS No. 4678-45-9
Cat. No. B1672141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndromedol
CAS4678-45-9
SynonymsGrayanotoxin III;  Deacetylandromedotoxin;  Deacylasebotoxin I;  Andromedol
Molecular FormulaC20H34O6
Molecular Weight370.5 g/mol
Structural Identifiers
SMILESCC1(C(CC2C1(C(CC34CC(C(C3O)CCC4C2(C)O)(C)O)O)O)O)C
InChIInChI=1S/C20H34O6/c1-16(2)13(21)7-12-18(4,25)11-6-5-10-15(23)19(11,9-17(10,3)24)8-14(22)20(12,16)26/h10-15,21-26H,5-9H2,1-4H3
InChIKeyBWMFRQKICHXLSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Andromedol (Grayanotoxin III, CAS 4678-45-9): Technical Baseline for the Diterpene Sodium Channel Neurotoxin


Andromedol, systematically designated grayanotoxin III (GTX-III, CAS 4678-45-9), is a tetracyclic diterpenoid of the grayanotoxane structural class [1]. With molecular formula C₂₀H₃₄O₆ and a molecular weight of 370.48 g/mol, it is characterized as a polyhydroxylated, nitrogen-free cyclic hydrocarbon carrying six hydroxyl substituents on the andromedane (grayanane) skeleton [2]. GTX-III is a naturally occurring neurotoxin isolated primarily from the leaves of Leucothoe grayana (Ericaceae) and is a principal toxic constituent of 'mad honey' derived from Rhododendron ponticum nectar . Its mechanism of action involves persistent activation of voltage-gated sodium channels (VGSCs) via binding to site 2 (domain IV, S6 segment), leading to sustained membrane depolarization in excitable cells [3]. GTX-III serves as both a pharmacological probe for sodium channel biophysics and a versatile synthetic precursor in natural product chemistry [4].

Grayanotoxin III (Andromedol) Procurement Rationale: Why In-Class Substitution Is Not Supported by the Evidence Base


The grayanotoxin family exhibits profound, quantifiable differences in both potency and mechanism that preclude generic interchange among its members [1]. Grayanotoxin I (GTX-I, CAS 4720-09-6) is a distinct chemical entity—the 14β-acetoxy derivative of the grayanotoxane skeleton with molecular formula C₂₂H₃₆O₇ (MW 412.52)—and is not synonymous with GTX-III [2]. The intraperitoneal LD₅₀ values in mice diverge substantially: GTX-III at 0.84 mg/kg versus GTX-I at 1.31 mg/kg, representing a 1.56-fold difference, while GTX-II is dramatically less toxic at 26.1 mg/kg (a 31-fold reduction relative to GTX-III) [3]. Beyond potency, GTX-III displays a tetrodotoxin-insensitive central depressant action not prevented by sodium channel blockade, suggesting a non-canonical mechanism absent in other family members [4]. Furthermore, GTX-III uniquely binds to α-tubulin rather than the paclitaxel-binding site on β-tubulin, conferring a distinct microtubule-targeted pharmacological profile . These differences establish that experimental outcomes obtained with one grayanotoxin congener cannot be reliably extrapolated to another.

Quantitative Differential Evidence for Andromedol (Grayanotoxin III, CAS 4678-45-9): Comparator-Based Selection Data


Acute Systemic Toxicity (LD₅₀): GTX-III Is 1.56-Fold More Potent Than GTX-I and 31-Fold More Potent Than GTX-II in Mice

Grayanotoxin III (GTX-III) displays an intraperitoneal LD₅₀ of 0.84 mg/kg in mice, compared to 1.31 mg/kg for grayanotoxin I (GTX-I) and 26.1 mg/kg for grayanotoxin II (GTX-II), all measured under the same route and species [1]. This establishes GTX-III as the most acutely toxic member among the three principal grayanotoxins found in Rhododendron species [2]. In a comprehensive structure-activity study of 36 ericaceous toxins, GTX-III ranked seventh in decreasing toxicity order among all congeners tested, with an LD₅₀ below 1 mg/kg (i.p.), placing it in the highest acute toxicity tier alongside asebotoxin III and rhodojaponin III .

Neurotoxicology Sodium channel pharmacology In vivo toxicity screening

Structural Basis for Differential Pharmacology: The Absence of the 14β-Acetoxy Group Distinguishes GTX-III from GTX-I

GTX-III (C₂₀H₃₄O₆, MW 370.48) is the deacetylated analog of GTX-I (C₂₂H₃₆O₇, MW 412.52), differing specifically at the 14β-position where GTX-I carries an acetoxy substituent while GTX-III bears a free hydroxyl group [1]. This single structural difference has profound pharmacological consequences: the acylation of the 14β-hydroxyl group significantly increases positive inotropic potency (PIE, expressed as pD₂) in guinea pig papillary muscle, as demonstrated in a systematic structure-activity study across multiple grayanotoxins [2]. Furthermore, the 10-epi-GTX-III derivative—where the C10 stereochemistry is inverted—exhibits altered acute toxicity relative to native GTX-III, underscoring that even stereochemical perturbations at a single carbon center within the grayanotoxane framework produce measurable changes in biological activity [3].

Structure-activity relationship Sodium channel gating Diterpene chemistry

Tetrodotoxin-Insensitive Central Nervous System Depression: A Non-Canonical Mechanism Unique to GTX-III

Systemic administration of GTX-III (0.1–0.25 mg/kg, i.p.) in Std-ddy mice produces a dose-dependent, significant, and reversible muscle relaxation accompanied by profound depression of locomotor activity lasting ≥60 minutes [1]. Critically, pretreatment with tetrodotoxin (TTX, 1–5 μg/kg, i.p.)—a potent and selective voltage-gated sodium channel blocker—fails to prevent GTX-III-induced locomotor suppression, as does the benzodiazepine antagonist Ro15-1788 (1–5 mg/kg, i.p.) [2]. This tetrodotoxin insensitivity demonstrates that GTX-III's central depressant action is mediated through a molecular mechanism distinct from canonical sodium channel activation, a finding not reported for GTX-I or GTX-II [3]. GTX-III also potentiates pentobarbital-induced loss of righting reflex and delays convulsive seizures induced by strychnine, picrotoxin, and pentetrazol, further corroborating a unique pharmacodynamic profile [1].

Central nervous system pharmacology Sodium channel-independent mechanism Behavioral neuropharmacology

Distinct Microtubule-Targeted Activity: GTX-III Binds α-Tubulin, Not the Paclitaxel-Binding Site on β-Tubulin

In immunofluorescence studies using MCF7 breast cancer cells, GTX-III induces a unique microtubule phenotype—disorganized structure with curled filaments forming a denser reticular network toward the nucleus—that is morphologically distinct from the circumferential bundles produced by paclitaxel and the complete disassembly caused by colcemid . Molecular blind docking using crystal structures of α- and β-tubulin revealed that GTX-III binds with high affinity to its own pharmacophore on α-tubulin but does not bind to the paclitaxel pharmacophore on β-tubulin; conversely, paclitaxel does not bind to the grayanotoxin binding site . This α-tubulin binding activity represents a second, mechanistically independent pharmacological action of GTX-III beyond its canonical sodium channel effects, and has not been demonstrated for GTX-I or GTX-II .

Microtubule pharmacology Tubulin binding Anticancer probe development

Crystal Structure and Absolute Configuration: Definitive Stereochemical Assignment Validates GTX-III Identity for Reproducible Research

The crystal structure and absolute configuration of grayanotoxin III were determined by X-ray crystallographic analysis, published in the Journal of the American Chemical Society alongside the structure of α-dihydrograyanotoxin II [1]. The study established the complete three-dimensional arrangement of the grayanotoxane skeleton for GTX-III, including the critical stereochemistry at all eight chiral centers [2]. This crystallographic determination provides the definitive reference for spectroscopic characterization (¹³C-NMR assignments were separately published for GTX-I and GTX-III [3]) and enables unambiguous compound authentication—a critical requirement for reproducible pharmacological experimentation. The melting point of GTX-III is 218 °C (with decomposition), and the compound shows a predicted boiling point of 552.6 ± 50.0 °C at 760 mmHg, with a density of 1.36 ± 0.1 g/cm³ .

X-ray crystallography Stereochemistry Quality control and characterization

Validated Application Scenarios for Andromedol (Grayanotoxin III): Where the Quantitative Evidence Supports Prioritized Use


Sodium Channel Biophysics and Gating Mechanism Studies Requiring a High-Potency Site 2 Activator

For electrophysiological investigations of voltage-gated sodium channel gating, activation, and inactivation kinetics, GTX-III at concentrations of 300 µM (internal pipette solution) has been shown to eliminate fast inactivation of Nav1.7 channels and induce a persistent sodium current with characteristic slow deactivation kinetics . With an i.p. LD₅₀ of 0.84 mg/kg—the lowest among the principal grayanotoxins—GTX-III provides the highest potency per unit mass for in vivo sodium channel activation studies, enabling lower dosing requirements and reduced non-specific effects relative to GTX-I (LD₅₀ = 1.31 mg/kg) . The availability of a solved crystal structure further supports structure-guided experimental design and molecular docking studies at the sodium channel site 2 receptor.

Mechanistic Dissection of CNS Depression via Sodium Channel-Independent Pathways

GTX-III is uniquely suited for studies aimed at elucidating sodium channel-independent mechanisms of central nervous system depression, as its locomotor-suppressant effect (0.1–0.25 mg/kg, i.p.) is not reversed by tetrodotoxin (1–5 μg/kg) or the benzodiazepine antagonist Ro15-1788 (1–5 mg/kg) . This property is not shared by GTX-I, whose depolarization of squid giant axons is classically TTX-sensitive . Researchers investigating non-canonical neurodepressant pathways or screening for compounds that modulate CNS activity through targets beyond VGSCs can employ GTX-III as a validated pharmacological tool to dissect these mechanisms.

Chemical Biology Probe for Microtubule Dynamics with an Orthogonal α-Tubulin Binding Site

GTX-III's validated binding to α-tubulin—with no cross-reactivity at the paclitaxel-binding site on β-tubulin—positions it as a unique chemical probe for studying microtubule organization and dynamics . In MCF7 breast cancer cells, GTX-III produces a distinctive microtubule phenotype (disorganized curled filaments with perinuclear reticular network) that is morphologically distinguishable from both paclitaxel (circumferential bundles) and colcemid (complete depolymerization) . This orthogonal binding profile enables combinatorial pharmacological experiments where GTX-III can be co-applied with β-tubulin-targeted agents without competitive binding interference, and allows researchers to attribute cellular effects specifically to α-tubulin engagement.

Semi-Synthetic Precursor for Complex Grayanane and Kalmane Diterpenoid Synthesis

GTX-III isolated from Leucothoe grayana serves as a versatile starting material for the semi-synthesis of structurally complex diterpenoids. In a 2025 study, GTX-III was chemically converted into kalmanol, seco-rhodomollone, rhodomollein XXIV, and rhodomollein XXIII through a key skeletal rearrangement from the grayanane to the kalmane framework achieved at low temperature by introducing triflate as the leaving group at the C14 hydroxyl . The total synthesis of (−)-grayanotoxin III itself has been accomplished, confirming the stereochemical assignment and enabling access to enantiopure material . The free 14β-OH group of GTX-III (absent as a free hydroxyl in GTX-I due to acetylation) is a critical functional handle enabling these synthetic transformations, making GTX-III the preferred starting scaffold over GTX-I for derivatization chemistry.

Quote Request

Request a Quote for Andromedol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.